molecular formula C16H18ClNO2 B2463039 2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol CAS No. 774192-30-2

2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol

Cat. No.: B2463039
CAS No.: 774192-30-2
M. Wt: 291.78
InChI Key: HLYKKFJNKCCMSE-UHFFFAOYSA-N
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Description

“2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol” is a chemical compound with the CAS Number: 774192-30-2 . It has a molecular weight of 291.78 . The IUPAC name for this compound is 2-({3-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18ClNO2/c17-16-7-2-1-5-14(16)12-20-15-6-3-4-13(10-15)11-18-8-9-19/h1-7,10,18-19H,8-9,11-12H2 . This code provides a way to encode the molecular structure using a standard textual notation.


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 49-50 degrees Celsius . It is stored at room temperature .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol exhibit antimicrobial properties. For instance, compounds such as 2- Methoxy – 6 - {4' - [(4'''- Chlorophenyl) (phenyl) methyl amino] phenyl} - 4 - aryl nicotinonitrile have been synthesized and tested for their effectiveness against various bacteria and fungi (Guna, Bhadani, Purohit, & Purohit, 2015).

Enzyme Inactivation Studies

Certain derivatives of this compound have been studied for their ability to inactivate enzymes such as monoamine oxidase B (MAO-B). For example, 3-[4-[(3-Chlorophenyl)methoxy]phenyl]-5-[(methylamino)methyl]-2-oxazolidinone is known to be a potent, time-dependent irreversible inactivator of MAO-B, providing insights into the mechanisms of enzyme inactivation (Ding & Silverman, 1993).

Conformational Studies

The conformational distribution of related compounds has been studied using techniques like NMR and IR spectroscopy. These studies are essential for understanding the molecular structure and potential biological interactions of such compounds (Spassov & Stefanova, 1977).

Synthesis of Heterocyclic Systems

These compounds are also used in the synthesis of various heterocyclic systems, which are crucial in the development of new drugs and materials. For instance, derivatives have been utilized in the preparation of pyridopyrimidinones and other related heterocycles (Selič, Grdadolnik, & Stanovnik, 1997).

Antitumor Activity

Compounds derived from this compound have been explored for their potential antitumor properties. For example, research on tertiary amino alcohols of the piperazine series and their dihydrochlorides has shown promising effects on tumor DNA methylation processes (Hakobyan et al., 2020).

Corrosion Inhibition

In the field of materials science, certain phosphonate derivatives of this compound have been studied for their effectiveness as corrosion inhibitors, particularly for mild steel in acidic environments. This has significant implications for industrial processes like metal pickling (Gupta et al., 2017).

Fungicidal Activity

Some derivatives have also been found to exhibit fungicidal activity. Research into compounds like methyl(Z)-2-(4-{[(1-aryl-1H-pyrazol-3-yl)oxy]methyl}phenyl) 2-(methoxyimino)acetate demonstrated moderate activity against fungi like Rhizoctonia solani (Liu et al., 2014).

Properties

IUPAC Name

2-[[3-[(2-chlorophenyl)methoxy]phenyl]methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c17-16-7-2-1-5-14(16)12-20-15-6-3-4-13(10-15)11-18-8-9-19/h1-7,10,18-19H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYKKFJNKCCMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)CNCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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